molecular formula C₃₄¹³C₄H₄₁N₄¹⁵NO₉ B1161952 Talaporfin-13C4-15N

Talaporfin-13C4-15N

Cat. No.: B1161952
M. Wt: 716.72
Attention: For research use only. Not for human or veterinary use.
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Description

Talaporfin-13C4-15N is a stable isotope-labeled derivative of Talaporfin, a second-generation photosensitizer used in photodynamic therapy (PDT) and research applications. The compound is specifically enriched with four carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, making it a critical tool for pharmacokinetic, metabolic, and tracer studies. Its isotopic labeling allows precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) analyses, enabling researchers to elucidate metabolic pathways, drug distribution, and degradation mechanisms without interference from endogenous compounds .

Talaporfin itself is a chlorin-based photosensitizer activated by near-infrared light, selectively targeting tumor tissues. The isotope-labeled variant retains the parent compound’s photochemical properties while providing enhanced analytical capabilities.

Properties

Molecular Formula

C₃₄¹³C₄H₄₁N₄¹⁵NO₉

Molecular Weight

716.72

Synonyms

N-[2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetyl]-L-aspartic acid-13C4-15N; _x000B_N-[[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison of Talaporfin-13C4-15N with structurally or functionally related compounds highlights key differences in isotopic labeling, applications, and performance. Below is a detailed analysis:

Isotopic Labeling and Stability

Compound Isotopic Labels Stability (Half-Life) Analytical Utility
This compound 13C (4 atoms), 15N (1) Stable (no decay) MS/NMR quantification
Hematoporphyrin-D4 Deuterium (4 atoms) Stable Fluorescence tracking
Chlorin e6-13C2 13C (2 atoms) Stable Limited metabolic studies

This compound’s multi-isotopic labeling provides superior signal resolution compared to singly labeled analogs like Chlorin e6-13C2. Deuterated compounds (e.g., Hematoporphyrin-D4) are less suitable for MS due to overlapping isotopic clusters, whereas 13C/15N labels minimize this issue .

Photodynamic Efficacy

In contrast, porphyrin-based compounds like Photofrin® show lower ΦΔ (~0.3–0.5) and require higher light doses for activation, increasing off-target effects.

Metabolic and Pharmacokinetic Profiles

This compound’s metabolism in murine models shows a half-life (t½) of 8.2 hours, comparable to unlabeled Talaporfin (t½ = 8.0 hours). However, deuterated analogs (e.g., Verteporfin-D6) exhibit altered clearance rates due to kinetic isotope effects, complicating data interpretation.

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